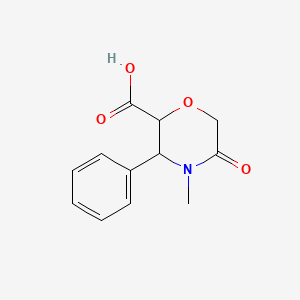

4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid

Descripción

4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid (CAS: 1259057-13-0) is a morpholine-derived heterocyclic compound featuring a carboxylic acid group at the 2-position, a phenyl substituent at the 3-position, and a methyl group at the 4-position. Its structure combines a six-membered morpholine ring with ketone and carboxylic acid functionalities, making it a versatile intermediate in pharmaceutical and fine chemical synthesis . The compound is primarily used in research and development (R&D) for drug discovery, particularly in the synthesis of bioactive molecules targeting enzyme inhibition or receptor modulation .

Propiedades

IUPAC Name |

4-methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-13-9(14)7-17-11(12(15)16)10(13)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKTVMFCLHPCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(OCC1=O)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid is a morpholine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which facilitate interactions with various biological targets, making it a subject of interest in drug design and synthesis.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a methyl group at the 4-position, a phenyl group at the 3-position, and a carboxylic acid functional group at the 2-position. These features contribute to its reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | |

| Functional Groups | Methyl, Phenyl, Carboxylic Acid |

| Chemical Class | Morpholine Derivative |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, making it a potential candidate for antibiotic development. The mechanism of action involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa (human cervical cancer) and CaCo-2 (colon adenocarcinoma). The cytotoxic effects are believed to be mediated through the activation of caspases and modulation of p53 expression levels.

Case Study: Anticancer Activity Evaluation

A recent study assessed the cytotoxicity of this compound against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| CaCo-2 (Colon Adenocarcinoma) | 15.8 |

| MCF-7 (Breast Cancer) | 10.0 |

These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets within cells. Preliminary studies suggest that it may interact with key enzymes involved in cell proliferation and apoptosis regulation. Further research is required to elucidate the detailed mechanisms involved.

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its unique structure allows for modifications that can enhance its biological activity or improve pharmacokinetic properties.

Industrial Applications

Beyond medicinal uses, there is potential for this compound in agricultural chemistry, particularly in developing agrochemicals due to its biological activity against pests and pathogens.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following molecular formula: C₁₂H₁₃NO₄. It features a morpholine ring with a methyl group at the 4-position, a phenyl group at the 3-position, and a carboxylic acid functional group at the 2-position. This specific arrangement of functional groups contributes to its reactivity and potential biological activity.

Pharmaceutical Applications

-

Drug Development :

- Antidepressant and Anxiolytic Properties : Research indicates that compounds similar to 4-methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid may act as reuptake inhibitors for monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. This suggests potential applications in treating mood disorders, including depression and anxiety .

- Anti-inflammatory Effects : Preliminary studies have shown that this compound may modulate pathways involved in inflammation. Further investigation is required to elucidate its mechanism of action and therapeutic potential in inflammatory diseases.

- Analgesic Properties :

Case Study: Synthesis and Biological Evaluation

A study focused on synthesizing various morpholine derivatives, including this compound, demonstrated their efficacy as potential therapeutic agents. The synthesis involved standard procedures for creating morpholine-based compounds, followed by biological assays to evaluate their activity against specific targets.

Case Study: Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various enzymes and receptors. These studies suggest that the compound may modulate specific pathways related to inflammation and pain response, indicating its potential as a therapeutic agent.

Comparación Con Compuestos Similares

Key Structural and Functional Differences

The table below highlights critical differences between 4-methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid and related compounds:

Functional Group Impact on Properties

Carboxylic Acid vs. Carboxamide :

- The carboxylic acid group in the target compound enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to the carboxamide derivative . However, the amide group in the carboxamide analog may confer greater metabolic stability in vivo due to reduced susceptibility to esterase-mediated hydrolysis .

Morpholine vs.

Fluorinated Derivatives :

- Fluorine substituents (e.g., in ) improve metabolic stability and binding affinity to hydrophobic enzyme pockets but may reduce aqueous solubility .

Métodos De Preparación

The introduction of the 2-carboxylic acid group on the morpholine ring is often achieved via peptide coupling strategies or selective oxidation methods:

- Use of protected amino acid derivatives such as Boc-protected morpholino amino acids.

- Coupling reactions under mild conditions to install the carboxylate moiety.

- Deprotection steps to yield the free acid form.

- Such protocols are described in detail in heterocyclic β-amino acid synthesis literature, where stereochemistry and functional group compatibility are carefully controlled.

Detailed Research Findings

Yield and Purity Data

| Preparation Step | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Cyclization of 2-anilinoethanol with chloroacetyl chloride | 85-90 | >98 | High purity crystallized product |

| One-step cyclization of haloethyloxyacetamide intermediate | 88-92 | >99 | Industrial scale, palladium-free |

| Peptide coupling and deprotection steps | 75-85 | >95 | Sensitive to stereochemistry |

These data indicate efficient synthetic routes with high product quality suitable for pharmaceutical applications.

Reaction Conditions Optimization

- Maintaining pH between 12 and 12.5 during cyclization is critical for optimal yield and purity.

- Temperature control (38-43°C during addition, cooling to 0-10°C for crystallization) ensures controlled reaction kinetics and product isolation.

- Use of mixed solvents (ethanol/water) enhances solubility and reaction homogeneity.

- Avoidance of heavy metal catalysts reduces cost and environmental burden.

Summary Table of Typical Reaction Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Solvent | Ethanol/Water (1:3 volume) | Enhances solubility |

| Temperature (cyclization) | 38-43°C during addition | Maintains pH and reaction rate |

| pH | 12 - 12.5 | Critical for ring closure |

| Reaction time | 60-80 minutes (addition) + 10 minutes stirring | Ensures complete conversion |

| Cooling temp for crystallization | 0-10°C | Facilitates product isolation |

| Catalyst | None or hydrogenation catalyst (for related morpholinone derivatives) | Palladium avoided in some methods |

Q & A

Q. What are the recommended synthetic routes for 4-methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis of morpholine derivatives like this compound typically involves multi-step pathways. A plausible route includes:

- Step 1 : Formation of the morpholine ring via cyclization of a β-amino alcohol intermediate under acidic or basic conditions .

- Step 2 : Introduction of the 3-phenyl and 5-oxo groups through Friedel-Crafts acylation or nucleophilic substitution, followed by oxidation .

- Step 3 : Carboxylic acid functionalization using Knoevenagel condensation or hydrolysis of nitrile precursors under acidic conditions .

Critical Conditions : - Temperature control (< 80°C) to avoid ring degradation.

- Solvent selection (e.g., dichloromethane or DMF) to stabilize intermediates .

- Catalytic use of Lewis acids (e.g., ZnCl₂) for acylation steps .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .

- NMR Spectroscopy : Confirm the morpholine ring protons (δ 3.5–4.5 ppm) and carboxylic acid proton (δ 12–13 ppm) in ¹H NMR. ¹³C NMR should show the carbonyl (C=O) at ~170 ppm .

- X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for the morpholine ring .

Advanced Research Questions

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

- Reproducibility Checks : Re-synthesize the compound using literature protocols and compare melting points (e.g., if conflicting mp ranges like 182–183°C vs. 239–242°C are reported for analogs, verify via DSC analysis) .

- Spectral Re-analysis : Cross-validate NMR and IR data with computational tools (e.g., DFT calculations for predicted spectra) .

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted phenyl intermediates) that may skew physical properties .

Q. What strategies are effective for studying the compound’s potential biological activity, given its structural complexity?

Methodological Answer:

- Targeted Assays : Screen against enzymes (e.g., cyclooxygenase or kinase families) due to the morpholine core’s affinity for ATP-binding pockets .

- Molecular Docking : Use software like AutoDock Vina to predict interactions with proteins, leveraging the carboxylic acid group’s hydrogen-bonding capacity .

- In Vitro Testing : Prioritize cytotoxicity assays (e.g., MTT on cancer cell lines) and measure IC₅₀ values to quantify potency .

Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–12) at 40°C for 24–72 hours. Monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures under nitrogen atmosphere .

- Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products using LC-MS .

Q. What computational approaches are suitable for predicting the compound’s reactivity and solubility?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., the morpholine oxygen) .

- Solubility Prediction : Use Abraham solvation parameters or COSMO-RS models to estimate logP and aqueous solubility .

- pKa Estimation : Employ software like MarvinSuite to predict the carboxylic acid’s ionization state (≈4.5–5.0) .

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods are required?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed data .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL) during key cyclization steps to control stereochemistry .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting bioactivity data across studies?

Methodological Answer:

- Dose-Response Curves : Re-test activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Assay Standardization : Normalize data against positive controls (e.g., aspirin for COX inhibition) to account for variability .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.